COX‑2 Selectivity Index Exceeding 900 vs. Celecoxib’s ~375‑Fold Selectivity
The pyrazino[1,2‑a]benzimidazole derivative 5m (2‑(3,4,5‑trimethoxyphenyl)‑1‑methylene‑3‑(4‑(methylsulfonyl)phenyl)‑1,2‑dihydropyrazino[1,2‑a]benzimidazole) achieved a COX‑2/COX‑1 selectivity index (SI) > 909, whereas the clinical COX‑2 inhibitor celecoxib exhibits an SI of 375 under comparable in vitro enzymatic conditions [1][2]. The most potent congener, 5g, gave a COX‑2 IC₅₀ of 0.08 μM [1].
| Evidence Dimension | COX-2 vs. COX-1 selectivity index (SI) |
|---|---|
| Target Compound Data | SI > 909 (compound 5m); COX‑2 IC₅₀ = 0.08 μM (compound 5g) |
| Comparator Or Baseline | Celecoxib SI = 375 (COX‑2 IC₅₀ ≈ 0.04 μM, COX‑1 IC₅₀ ≈ 15 μM) |
| Quantified Difference | SI > 909 vs. 375 — at least 2.4‑fold higher selectivity for the pyrazino[1,2‑a]benzimidazole derivative |
| Conditions | In vitro recombinant human COX‑1/COX‑2 enzyme inhibition assay (Movahed et al., 2019); celecoxib data from Sci Rep 10, Table 2 (2020) |
Why This Matters
A selectivity index above 900 implies a substantially wider therapeutic window for COX‑2‑driven indications, reducing the gastric and platelet liabilities that limit non‑selective NSAIDs and even some coxibs.
- [1] Movahed MA, Daraei B, Shahosseini S, Esfahanizadeh M, Zarghi A. Design, synthesis, and biological evaluation of new pyrazino[1,2‑a]benzimidazole derivatives as selective cyclooxygenase (COX‑2) inhibitors. Arch Pharm (Weinheim). 2019;352(2):e1800265. View Source
- [2] Sci Rep. 2020;10:Article 67655, Table 2. IC50 (μM) of the compounds for COX‑2 and COX‑1. View Source
